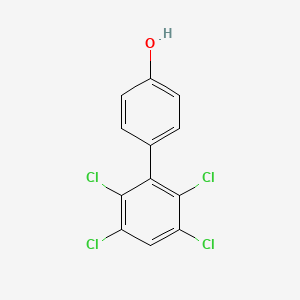

4-(2,3,5,6-Tetrachlorophenyl)phenol

Description

Contextualization within Halogenated Aromatic Compound Research

Halogenated aromatic compounds are a class of chemicals characterized by an aromatic ring substituted with one or more halogen atoms. This group includes well-known environmental pollutants such as polychlorinated biphenyls (PCBs), polychlorinated dibenzo-p-dioxins (PCDDs), and various chlorinated phenols. researchgate.net These compounds have garnered significant scientific attention due to their persistence in the environment, potential for bioaccumulation, and associated toxicological effects. researchgate.netresearchgate.net

The structure of 4-(2,3,5,6-Tetrachlorophenyl)phenol, featuring a phenol (B47542) molecule bonded to a tetrachlorinated phenyl group, places it squarely within this research domain. Its chemical properties, such as solubility and reactivity, are influenced by both the hydroxyl group of the phenol and the chlorine atoms on the phenyl ring. dcceew.gov.auvulcanchem.com Research into such compounds is crucial for understanding their environmental fate, transport, and the mechanisms by which they interact with biological systems. researchgate.net

Academic Significance and Research Impetus for this compound

The academic significance of this compound stems primarily from its identity as a metabolite of certain polychlorinated biphenyls (PCBs). The biotransformation of PCBs in organisms can lead to the formation of hydroxylated metabolites, including chlorinated phenols, which can sometimes be more toxic than the parent compounds. nih.gov The study of these metabolites is therefore essential for a complete understanding of the toxicological risks associated with PCB exposure.

Furthermore, the presence of the phenolic hydroxyl group makes this compound a subject of interest in studies of endocrine disruption. Phenolic compounds can mimic natural hormones, potentially interfering with the endocrine systems of wildlife and humans. endocrinedisruption.org Research into the specific interactions of this tetrachlorinated phenol with hormone receptors and signaling pathways contributes to the broader understanding of endocrine-disrupting chemicals.

Historical Overview of Fundamental Chemical Studies on Related Phenolic Structures

The study of phenolic compounds has a long history in chemistry, with foundational research dating back to the 19th century. Early work focused on the synthesis, reactivity, and properties of phenol and its simpler derivatives. The development of chlorination techniques in the early 20th century led to the synthesis and commercial application of various chlorinated phenols as biocides, fungicides, and intermediates in the production of other chemicals. researchgate.netencyclopedia.pub

For instance, pentachlorophenol (B1679276) (PCP) and various trichlorophenols have been used extensively as wood preservatives. nih.gov These applications, while commercially important, also led to widespread environmental contamination, prompting extensive research into their environmental fate and toxicity. researchgate.netcdc.gov This historical body of work on other chlorinated phenols provides a crucial foundation for understanding the behavior of more complex structures like this compound. The analytical methods developed for detecting and quantifying other chlorinated phenols, such as gas chromatography, have been adapted for the study of this compound as well. epa.govepa.govjasco-global.com

Identification of Key Academic Research Gaps and Emerging Frontiers

Despite the existing body of knowledge, several research gaps and emerging frontiers remain in the study of this compound and related compounds. A primary area for future research is the comprehensive characterization of its toxicological profile, including its potential for neurotoxicity and immunotoxicity. nih.govgsconlinepress.com While its role as a PCB metabolite is recognized, the specific enzymatic pathways and metabolic rates in different species are not fully elucidated.

Furthermore, the environmental transformation and degradation of this compound under various conditions, such as photolysis and microbial action, require more detailed investigation. dcceew.gov.au Understanding these processes is critical for predicting its persistence and long-term ecological impact.

Emerging frontiers in this field include the application of advanced analytical techniques for the detection of trace levels of this compound in complex environmental and biological matrices. Moreover, there is a growing interest in the potential for bioremediation of sites contaminated with chlorinated phenols, which could involve the use of microorganisms capable of degrading these persistent pollutants. ebi.ac.uk The study of structure-activity relationships, comparing the toxicity and endocrine-disrupting potential of different isomers of tetrachlorophenylphenols, is another important area for future research.

Below is a data table summarizing key properties of this compound and related compounds.

| Property | This compound | 2,3,4,6-Tetrachlorophenol (B30399) | 2,3,4,5-Tetrachlorophenol |

| CAS Number | 935-95-5 sigmaaldrich.com | 58-90-2 nih.gov | 4901-51-3 wikipedia.org |

| Molecular Formula | C₆H₂Cl₄O sigmaaldrich.com | C₆H₂Cl₄O wikipedia.org | C₆H₂Cl₄O wikipedia.org |

| Molar Mass | 231.89 g/mol sigmaaldrich.com | 231.88 g/mol wikipedia.org | 231.88 g/mol wikipedia.org |

| Melting Point | 115 °C wikipedia.org | 70 °C wikipedia.org | 116 °C wikipedia.org |

| Solubility | Soluble in benzene (B151609) dcceew.gov.au | Soluble in acetone, alcohol, benzene, chloroform (B151607) dcceew.gov.au | Soluble in alcohol dcceew.gov.au |

Structure

3D Structure

Properties

IUPAC Name |

4-(2,3,5,6-tetrachlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4O/c13-8-5-9(14)12(16)10(11(8)15)6-1-3-7(17)4-2-6/h1-5,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRNOFIZNYHJDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30933690 | |

| Record name | 2',3',5',6'-Tetrachloro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14962-32-4 | |

| Record name | (1,1'-Biphenyl)-4-ol, 2',3',5',6'-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014962324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3',5',6'-Tetrachloro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 4 2,3,5,6 Tetrachlorophenyl Phenol

Direct Synthetic Routes to 4-(2,3,5,6-Tetrachlorophenyl)phenol

Direct synthesis involves constructing the target molecule through a sequence of reactions that build the biaryl framework and introduce the required functional groups.

Chlorination-Based Approaches to Tetrachlorophenols

The synthesis of tetrachlorophenols is a fundamental step, as these compounds can serve as precursors. The direct chlorination of phenol (B47542) is a common industrial method for producing various chlorophenols. chemicalbook.com The reaction proceeds stepwise, with chlorine acting as an electrophile attacking the activated aromatic ring.

The reaction of phenol with chlorine initially yields 2- and 4-chlorophenol (B41353). nih.govgfredlee.com Subsequent chlorination steps produce di-, tri-, and eventually tetrachlorophenols. gfredlee.com The conditions of the chlorination, such as temperature, pH, and the presence of a catalyst, are critical in determining the final product distribution. gfredlee.comgoogle.com For instance, the chlorination of phenol to produce pentachlorophenol (B1679276) involves high temperatures, which contrasts with the lower temperatures used for producing less chlorinated phenols. google.com The process can be conducted in stages, where phenol is first chlorinated to trichlorophenol, and the off-gas is used to chlorinate fresh phenol, thereby improving chlorine utilization. google.com The isomeric distribution of tetrachlorophenols depends heavily on the reaction pathway and the directing effects of the existing chlorine and hydroxyl groups. Achieving a specific isomer like 2,3,5,6-tetrachlorophenol (B165523) requires careful control over the synthetic route. dcceew.gov.auwikipedia.org

| Parameter | Influence on Phenol Chlorination |

| pH | Affects the rate of chlorination, with maximum rates often observed between pH 7-9. gfredlee.com |

| Temperature | Higher temperatures are generally required for producing higher chlorinated phenols like pentachlorophenol. google.com |

| Catalyst | Catalysts can influence the reaction rate and selectivity. |

| Chlorine:Phenol Ratio | Increasing the ratio leads to higher degrees of chlorination. |

Coupling Reactions for Biaryl Phenol Synthesis (e.g., Suzuki-Miyaura Type)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful and versatile methods for forming carbon-carbon bonds between aromatic rings, making them ideal for synthesizing biaryl compounds like this compound. libretexts.orgnih.gov This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgnih.gov

The synthesis of hydroxylated PCBs, which are structurally analogous to the target compound, is often achieved by demethylating methoxylated PCB (MeO-PCB) intermediates. researchgate.netnih.gov These MeO-PCBs can be synthesized with high selectivity and in good yields using the Suzuki coupling. nih.govresearchgate.net A plausible Suzuki-Miyaura pathway to synthesize the target compound would involve coupling a 2,3,5,6-tetrachlorophenyl boronic acid with a protected 4-halophenol (e.g., 4-bromoanisole), followed by deprotection (demethylation) of the resulting methoxy-biphenyl to yield the final phenolic product. researchgate.netnih.gov

The choice of catalyst, ligands, and reaction conditions is crucial, especially for sterically hindered substrates. nih.gov For instance, catalyst systems like Pd(dba)₂ with specialized phosphine ligands such as 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (DPDB) have been shown to be effective in synthesizing sterically hindered PCBs with yields ranging from 65–98%. nih.gov

Table 2: Comparison of Biaryl Coupling Reactions

| Reaction | Coupling Partners | Catalyst/Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron & Organic Halide | Palladium catalyst, Base | High selectivity, good yields, functional group tolerance. nih.govtcichemicals.com | Potential for catalyst sensitivity, cost of palladium. |

| Ullmann | Two Aryl Halides | Copper | Can be used for sterically hindered compounds. | Poor selectivity, low yields, harsh conditions, toxic byproducts. nih.gov |

| Cadogan | Aryl Halide & Arene | Reducing Agent | One-pot reaction. | Poor selectivity, formation of byproducts. researchgate.net |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is another potential route for forming the biaryl ether linkage, which can then be rearranged, or for directly coupling aryl units. In a typical SNAr reaction, a nucleophile replaces a leaving group on an aromatic ring. chemistrysteps.comlibretexts.org For this reaction to proceed efficiently, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (such as nitro groups) at the ortho and/or para positions relative to the leaving group. chemistrysteps.comlibretexts.org

Aryl halides without such activating groups are generally resistant to SNAr. libretexts.orgyoutube.com A plausible, though potentially challenging, SNAr approach could involve the reaction of a tetrachlorophenoxide with a suitably activated aryl halide. However, given the electron-donating nature of the phenoxide and the lack of strong activating groups on a simple halophenyl ring, this pathway is less straightforward than cross-coupling methods for this specific target. The mechanism involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The stability of this intermediate is key to the reaction's success.

Precursor Functionalization and Regioselective Transformations

Achieving the specific this compound structure requires high regioselectivity. This is often accomplished by synthesizing and functionalizing the precursor rings before the coupling step. For example, to control the final substitution pattern, one might start with 1,2,4,5-tetrachlorobenzene and introduce a boronic acid functional group at a specific position. Similarly, the phenolic ring would be prepared with a halogen at the 4-position and a protected hydroxyl group.

Synthesis of Isotopic Analogs and Labeled this compound

Isotopically labeled compounds are essential for use as internal standards in quantitative analysis and for mechanistic studies. The synthesis of labeled this compound could involve incorporating isotopes like Deuterium (²H), Carbon-13 (¹³C), or Carbon-14 (¹⁴C).

A common strategy is to use a labeled starting material. For instance, a synthesis of 3,3',4,4'-tetrachlorobiphenyl-D6 used 1,2-dichlorobenzene-D4 as the labeled precursor, which then underwent borylation, iodination, and a Suzuki coupling reaction to yield the final product. shef.ac.uk A similar strategy could be applied to synthesize the target compound, starting with a deuterated or ¹³C-labeled tetrachlorobenzene or phenol precursor.

Recent methods have been developed for the site-specific incorporation of carbon isotopes into the ipso-carbon of phenols. chemrxiv.orguchicago.edu One such approach involves a formal [5+1] cyclization of a 1,5-dibromo-1,4-pentadiene precursor with a ¹³C-labeled carbonate ester. chemrxiv.orguchicago.edu This allows for the precise placement of the isotopic label within the phenolic ring.

Green Chemistry Principles Applied to this compound Synthesis

Applying green chemistry principles to the synthesis of polychlorinated compounds is important for minimizing environmental impact. This involves strategies like waste minimization, pollution prevention, and the use of less hazardous solvents. unt.edu In the context of Suzuki-Miyaura coupling reactions, which are central to synthesizing biaryl compounds, green chemistry efforts have focused on using water as a solvent or developing water-soluble catalysts. tcichemicals.com The use of microscale extraction techniques can also significantly reduce the amount of sample and solvents needed, cutting waste generation by a factor of ten or more. unt.edu Furthermore, electrochemical methods for biaryl synthesis are gaining attention as a green alternative, as they can reduce the need for chemical oxidants and reagents. The electrosynthesis of biphenols, for example, can be achieved through the direct oxidation of phenol derivatives. mdpi.com

Scale-Up and Process Optimization in Research-Oriented Production

The transition from a laboratory-scale synthesis of this compound to a larger, research-oriented production scale necessitates a thorough investigation of process parameters to ensure efficiency, reproducibility, and safety. While the fundamental synthetic strategies, such as the Suzuki-Miyaura coupling, provide a viable route, scaling up this transformation for producing gram-to-kilogram quantities for extensive research purposes introduces a unique set of challenges. These challenges often revolve around reaction kinetics, heat and mass transfer, catalyst efficiency and turnover, product isolation, and purification.

A common synthetic route to this compound involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This typically features the coupling of a protected phenol derivative, such as 4-methoxyphenylboronic acid, with a highly chlorinated aromatic halide, like 1-bromo-2,3,5,6-tetrachlorobenzene, followed by deprotection of the phenol group. The optimization of this multi-step process is critical for a successful and economical scale-up.

Key parameters that require careful optimization during the scale-up of the Suzuki-Miyaura coupling step include the choice of catalyst, ligand, base, and solvent system. For sterically hindered couplings, which can be the case with heavily chlorinated substrates, catalyst and ligand selection is paramount. While standard catalysts like tetrakis(triphenylphosphine)palladium(0) might be effective on a small scale, more robust and air-stable catalysts, such as those based on palladium acetate with specialized phosphine ligands (e.g., SPhos, XPhos), often exhibit better performance and longevity on a larger scale.

Process optimization studies typically involve a systematic variation of reaction conditions to identify the optimal set of parameters. This can be illustrated through a series of experiments aimed at maximizing the yield and purity of the intermediate, 4-methoxy-2',3',5',6'-tetrachlorobiphenyl, before the final deprotection step.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for the Synthesis of 4-methoxy-2',3',5',6'-tetrachlorobiphenyl

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 100 | 24 | 65 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 85 |

| 3 | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 82 |

| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Toluene/H₂O | 110 | 24 | 78 |

| 5 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 2-MeTHF/H₂O | 90 | 16 | 92 |

Note: This data is illustrative and based on typical optimization studies for similar Suzuki-Miyaura reactions.

From such optimization studies, it can be determined that a lower catalyst loading, combined with an appropriate ligand and solvent system, can lead to higher yields and a more efficient process. The use of 2-methyltetrahydrofuran (2-MeTHF), a more environmentally benign solvent, can also be an important consideration in process optimization.

Following the coupling reaction, the work-up and purification procedures must also be optimized for larger scales. Simple extraction and filtration techniques that are feasible in the lab may become cumbersome and inefficient. The development of a robust crystallization procedure is often a key goal of process optimization, as it can provide a high-purity product without the need for column chromatography, which is generally not practical for large-scale production.

The final deprotection step, typically the cleavage of the methyl ether to yield the target phenol, also requires optimization. Common reagents for this transformation include boron tribromide (BBr₃) or hydrobromic acid (HBr). On a larger scale, the handling of highly reactive and corrosive reagents like BBr₃ necessitates specialized equipment and careful control of reaction temperature to manage the exothermic nature of the reaction.

Table 2: Optimization of Demethylation Conditions

| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | BBr₃ | Dichloromethane | 0 to rt | 12 | 95 |

| 2 | HBr | Acetic Acid | 100 | 24 | 88 |

| 3 | Pyridinium HCl | - | 200 (melt) | 6 | 90 |

Note: This data is illustrative and based on common demethylation procedures.

Ultimately, the goal of scale-up and process optimization in a research-oriented context is to develop a reliable and well-documented procedure that can be consistently performed to produce the desired quantity of this compound with high purity. This involves a careful balance of reaction efficiency, operational simplicity, and safety considerations.

Chemical Reactivity and Transformation Pathways of 4 2,3,5,6 Tetrachlorophenyl Phenol

Electrophilic and Nucleophilic Reactions at the Phenolic Hydroxyl Group

The hydroxyl group of 4-(2,3,5,6-tetrachlorophenyl)phenol exhibits reactivity typical of phenols, albeit influenced by the electron-withdrawing nature of the tetrachlorophenyl substituent. This group can participate in both electrophilic and nucleophilic reactions.

Much like other phenols, this compound can react with acids to form esters and its corresponding phenoxide ion can act as a nucleophile in reactions like the Williamson ether synthesis. britannica.com The reactivity of phenols towards electrophilic aromatic substitution is generally high due to the stabilization of the intermediate cation by the nonbonding electrons on the oxygen atom. britannica.com This activating effect is most pronounced for substitution at the ortho and para positions. britannica.com

However, the presence of the bulky and electron-withdrawing tetrachlorophenyl group at the para position sterically hinders and electronically deactivates the phenolic ring towards some electrophilic substitution reactions. The phenoxide ion, formed by deprotonation with a base, is a more potent nucleophile. For instance, strongly activated phenoxide ions can undergo electrophilic aromatic substitution even with weak electrophiles like carbon dioxide. britannica.com

The reaction of 2,3,5,6-tetrachlorophenol (B165523) with photochemically-produced hydroxyl radicals has an estimated rate constant of 1.5X10-12 cu cm/molecule-sec at 25 °C, leading to an atmospheric half-life of about 10 days. nih.gov Sulfation and glucuronidation are key metabolic pathways for 2,3,5,6-tetrachlorophenol, indicating the hydroxyl group's susceptibility to conjugation reactions. nih.gov

Reactions of the Tetrachlorophenyl Moiety

The tetrachlorophenyl group is the site of significant chemical transformations, particularly those involving the carbon-chlorine bonds.

Reductive dechlorination is a critical transformation pathway for chlorinated aromatic compounds, including this compound. This process can occur under anaerobic conditions, often mediated by microbial consortia. For instance, a methanogenic consortium acclimated to pentachlorophenol (B1679276) has been shown to degrade 2,3,5,6-tetrachlorophenol to 2,3,5-trichlorophenol, which is then further dechlorinated to 3,5-dichlorophenol. nih.gov

Studies on related chlorophenols, such as 2,4,6-trichlorophenol (B30397) (2,4,6-TCP), have demonstrated that reductive dechlorination can be achieved chemically using systems like palladium-coated iron (Pd/Fe). nih.gov In such systems, 2,4,6-TCP was completely dechlorinated to phenol (B47542). nih.gov The combination of chemical dechlorination followed by microbial degradation of the resulting phenol has been proposed as an effective remediation strategy. nih.gov The advantage of combining anaerobic and aerobic processes is that the anaerobic step facilitates the reductive dechlorination of highly chlorinated phenols, while the subsequent aerobic step allows for the degradation of the less chlorinated and more readily biodegradable products. dss.go.th

The dechlorination of 2,4,6-TCP can lead to the formation of less substituted chlorophenols, such as 4-chlorophenol (B41353), which can accumulate under certain conditions. dss.go.th The rate of reductive dechlorination can be influenced by various factors, including the presence of co-substrates and the specific microbial populations involved. mdpi.com

Table 1: Reductive Dechlorination Products of Selected Chlorophenols

| Starting Compound | Dechlorination Product(s) | Reference |

| 2,3,5,6-Tetrachlorophenol | 2,3,5-Trichlorophenol, 3,5-Dichlorophenol | nih.gov |

| Pentachlorophenol | 2,3,4,5-Tetrachlorophenol, 2,3,4,6-Tetrachlorophenol (B30399), 2,3,5,6-Tetrachlorophenol | nih.gov |

| 2,3,4,5-Tetrachlorophenol | 3,4,5-Trichlorophenol | nih.gov |

| 2,3,4,6-Tetrachlorophenol | 2,4,6-Trichlorophenol, 2,4,5-Trichlorophenol | nih.gov |

| 2,4,6-Trichlorophenol | 2,4-Dichlorophenol | nih.gov |

| 2,4,5-Trichlorophenol | 2,4-Dichlorophenol, 3,4-Dichlorophenol | nih.gov |

| 2,4-Dichlorophenol | 4-Chlorophenol | nih.gov |

Aryl halides, including those on the tetrachlorophenyl ring, can undergo nucleophilic aromatic substitution, although this is generally challenging compared to aliphatic halides. libretexts.org The reactivity of aryl halides towards nucleophilic attack can be significantly enhanced by the presence of strongly electron-attracting groups, such as nitro groups, ortho and para to the halogen. libretexts.orglibretexts.org The accepted mechanism for this type of reaction involves a two-step addition-elimination process, proceeding through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Site-selective functionalization of halogen-bearing phenols can be achieved through organometallic approaches, such as directed metalations. epfl.ch This allows for the introduction of various functional groups onto the aromatic ring, providing a pathway to a diverse range of derivatives. epfl.ch

Oxidation and Hydroxylation Pathways

Oxidation and hydroxylation are important transformation routes for phenolic compounds, leading to the formation of catechols, hydroquinones, and quinones. These reactions can be mediated by enzymes, chemical oxidants, or radical species.

The oxidation of phenols can proceed through the formation of quinoid intermediates. For example, the enzymatic oxidation of 2,4,6-trichlorophenol by a monooxygenase from Ralstonia eutropha JMP134 is proposed to proceed through the formation of 2,6-dichloroquinone. researchgate.net This intermediate is then hydrolyzed to 6-chlorohydroxyquinone, which is subsequently reduced to 6-chlorohydroxyquinol. researchgate.net

The oxidation of phenols to quinones is a common reaction catalyzed by enzymes like tyrosinase, which activates dioxygen to hydroxylate phenols to catechols and further oxidize them to quinones. nih.gov Synthetic catalytic systems have been developed to mimic this reactivity, enabling the oxidation of various phenols to quinones. nih.gov The formation of stable quinone species can sometimes limit the yields of other desired products in oxidative coupling reactions of phenols. cnr.it

Oxidative coupling of phenols often proceeds via radical-mediated mechanisms. cnr.it The oxidation of a phenol generates a phenoxy radical, which can then undergo coupling reactions. Various oxidants, such as potassium persulfate with an iron sulfate (B86663) catalyst, and organic peroxides, can be used to generate these radical intermediates. cnr.it

The hydroxylation of phenol can be achieved using hydrogen peroxide as an oxidant in the presence of a suitable catalyst. iitm.ac.in This reaction is thought to involve the generation of hydroxyl radicals as the active oxidizing species. iitm.ac.in The reaction medium can play a crucial role, with water often being a preferred solvent as it can facilitate the generation and stabilization of the electrophilic hydroxyl radicals. iitm.ac.in

Advanced Spectroscopic and Structural Elucidation Studies of 4 2,3,5,6 Tetrachlorophenyl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and conformation of atoms within a molecule.

Proton and Carbon-13 NMR for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques used to identify the number and types of hydrogen and carbon atoms in a molecule.

For 4-(2,3,5,6-Tetrachlorophenyl)phenol, one would expect a distinct set of signals in both ¹H and ¹³C NMR spectra. The proton NMR spectrum would likely show signals for the phenolic hydroxyl proton and the protons on the phenol (B47542) ring. The integration of these signals would confirm the number of protons in each unique environment. The carbon-13 NMR spectrum would display signals for each unique carbon atom in the biphenyl (B1667301) structure. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the hydroxyl group.

However, specific experimental chemical shift data for this compound are not available in the surveyed literature. A predicted data table based on structure-activity relationships would be speculative without experimental verification.

¹H NMR Data Table (Hypothetical)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenolic OH | — | — |

| Phenyl H (ortho to OH) | — | — |

| Phenyl H (meta to OH) | — | — |

¹³C NMR Data Table (Hypothetical)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-OH | — |

| C-ortho to OH | — |

| C-meta to OH | — |

| C-para (ipso) | — |

| C-Cl | — |

2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure by establishing through-bond and through-space correlations between nuclei.

COSY would reveal proton-proton couplings within the phenolic ring.

HSQC would correlate directly bonded proton and carbon atoms.

HMBC would establish longer-range (2-3 bond) correlations between protons and carbons, which is essential for confirming the connectivity between the two aromatic rings.

No published 2D NMR studies for this compound could be located to provide data on its specific atomic connectivity and conformation.

Vibrational Spectroscopy: Infrared and Raman Spectroscopic Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the functional groups present.

For this compound, key expected vibrational bands would include:

A broad O-H stretching band for the hydroxyl group in the IR spectrum.

C-O stretching vibrations.

Aromatic C-H and C=C stretching and bending modes.

C-Cl stretching vibrations, which are typically strong in the Raman spectrum.

While general frequency ranges for these functional groups are well-established, specific experimental IR and Raman data for this compound are not documented in the available literature.

Vibrational Frequencies Data Table (Hypothetical)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | — | — |

| Aromatic C-H Stretch | — | — |

| Aromatic C=C Stretch | — | — |

| C-O Stretch | — | — |

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. It provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and crystal packing. An analysis of this compound would reveal the dihedral angle between the two phenyl rings and the nature of any hydrogen bonding involving the phenolic hydroxyl group.

A search of crystallographic databases did not yield any public crystal structure reports for this compound.

Crystallographic Data Table (Hypothetical)

| Parameter | Value |

|---|---|

| Crystal System | — |

| Space Group | — |

| Unit Cell Dimensions | — |

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Isomer Differentiation

High-resolution mass spectrometry (HRMS) provides an exact mass of the parent molecule and its fragments, which allows for the determination of the elemental composition. The fragmentation pattern observed in the mass spectrum gives valuable information about the molecule's structure. For this compound, the molecular ion peak would show a characteristic isotopic pattern due to the presence of four chlorine atoms. Fragmentation would likely involve the loss of radicals such as Cl, HCl, or CO. Analysis of these fragments can help differentiate it from other isomers.

No specific experimental mass spectrometry data or detailed fragmentation analysis for this compound is available in the reviewed sources.

Mass Spectrometry Fragmentation Data Table (Hypothetical)

| m/z Value | Proposed Fragment Identity |

|---|---|

| [M]+ | Molecular Ion |

| [M-Cl]+ | Loss of a chlorine atom |

| [M-HCl]+ | Loss of hydrogen chloride |

Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing

Electronic spectroscopy, including UV-Visible absorption and fluorescence (emission) spectroscopy, investigates the electronic transitions within a molecule. The absorption spectrum reveals the wavelengths of light a molecule absorbs, which is related to its electronic structure and conjugation. The emission spectrum provides information about the molecule's behavior after electronic excitation. For this compound, the spectra would be influenced by the π-system of the biphenyl structure and modified by the hydroxyl and chloro substituents.

Specific experimental data regarding the absorption and emission maxima (λ_max) for this compound are not present in the accessible literature.

Electronic Spectra Data Table (Hypothetical)

| Spectrum Type | λ_max (nm) | Solvent |

|---|---|---|

| Absorption (UV-Vis) | — | — |

Computational and Theoretical Chemistry Investigations of 4 2,3,5,6 Tetrachlorophenyl Phenol

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to determining the electronic properties that govern the reactivity and interactions of a molecule. These methods solve approximations of the Schrödinger equation to find the electron distribution and energy of the molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for calculating the electronic properties of molecules the size of OH-PCBs. scirp.orgchemrxiv.org For 4-(2,3,5,6-Tetrachlorophenyl)phenol, DFT studies would focus on optimizing the molecular geometry to find the most stable three-dimensional structure.

These calculations typically employ functionals like B3LYP to approximate the exchange-correlation energy, a key component of DFT. chemrxiv.org The results provide crucial data points, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

DFT is also used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. For this compound, the MEP map would show negative potential (red/yellow) around the electronegative oxygen and chlorine atoms, highlighting these areas as likely sites for electrophilic attack. The hydroxyl proton would appear as a region of positive potential (blue), indicating its susceptibility to deprotonation and its role as a hydrogen bond donor.

Table 1: Predicted Electronic Properties from DFT (Representative) This table presents representative values for electronic properties that would be calculated for this compound using DFT methods, based on studies of similar compounds. scirp.org

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -1.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.5 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~ 2-3 Debye | Measures overall polarity |

| Ionization Potential | ~ 6.5 eV | Energy required to remove an electron |

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2), provide a more rigorous, though computationally expensive, alternative to DFT. chemrxiv.org These calculations are based solely on theoretical principles without reliance on empirical data.

For this compound, ab initio calculations would be used to refine the geometric and electronic structures obtained from DFT. They are particularly valuable for accurately describing electron correlation effects, which are important for understanding dispersion forces and weak interactions. While full geometry optimization with high-level ab initio methods might be intensive, they are often used to calculate single-point energies on DFT-optimized geometries to obtain more accurate electronic property data. These methods serve as a benchmark for validating the results from more cost-effective DFT calculations.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. nih.gov This technique allows for the investigation of how this compound interacts with its environment, such as solvent molecules or biological macromolecules like proteins. nih.govdntb.gov.ua

In a typical MD simulation, the forces between atoms are calculated using a force field, which is a set of parameters describing the potential energy of the system. The simulation then solves Newton's equations of motion, providing a trajectory that describes how the positions and velocities of atoms change over time.

For this compound, MD simulations can reveal:

Solvation Structure: How water molecules arrange around the solute, particularly around the polar hydroxyl group and the nonpolar chlorinated ring.

Binding Modes: How the molecule binds to a receptor, such as the estrogen receptor or transthyretin, which are known targets for OH-PCBs. nih.govnih.gov

Interaction Energies: The primary forces governing these interactions are van der Waals forces and hydrogen bonding. nih.gov MD simulations can quantify the contribution of each type of interaction. The hydroxyl group is a key player, acting as both a hydrogen bond donor and acceptor, while the aromatic rings can participate in π-π stacking and hydrophobic interactions.

Studies on similar OH-PCBs have shown that hydrogen bonds and hydrophobic interactions are crucial for their binding to receptors, with key amino acid residues like leucine, phenylalanine, and histidine playing important roles. nih.gov

Theoretical Prediction of Spectroscopic Parameters and Vibrational Modes

Computational methods can predict spectroscopic data, which is invaluable for identifying and characterizing molecules. DFT calculations are commonly used to compute the vibrational frequencies that correspond to peaks in infrared (IR) and Raman spectra. chemrxiv.orgnih.gov

The calculation involves determining the "normal modes" of vibration, which are the fundamental patterns of atomic motion in the molecule. libretexts.orglibretexts.org For a non-linear molecule like this compound with 23 atoms, there are 3N-6 = 3(23)-6 = 63 normal modes of vibration. libretexts.org Each calculated mode has a specific frequency and intensity, which can be compared to experimental spectra.

Table 2: Predicted Characteristic Vibrational Frequencies (Representative) This table shows the expected regions for key vibrational modes of this compound based on known group frequencies. nih.gov

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| O-H Stretch | 3200 - 3600 | Stretching of the hydroxyl group bond. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the phenyl rings. |

| Aromatic C=C Stretch | 1400 - 1600 | Ring stretching vibrations within the phenyl groups. |

| C-O Stretch | 1200 - 1300 | Stretching of the carbon-oxygen bond. |

| C-Cl Stretch | 600 - 800 | Stretching of the carbon-chlorine bonds. |

The local vibrational mode theory can further dissect these normal modes into localized bond vibrations, providing a direct measure of the strength of individual chemical bonds from the vibrational data. smu.edu

Conformational Analysis and Energy Landscape Mapping

For this compound, the presence of two chlorine atoms at the ortho-positions (2' and 6') creates significant steric hindrance. This forces the two rings into a non-planar (twisted) conformation. Computational chemistry can map the energy landscape of this rotation. By calculating the molecule's energy at various fixed dihedral angles (e.g., from 0° to 180°), a potential energy surface can be generated.

The lowest points on this surface correspond to the most stable conformers. Due to the steric clash of the ortho-chlorines, the planar (0°) and perpendicular (90°) conformations are expected to be high-energy states. The minimum energy conformation will likely be found at a dihedral angle significantly different from 0°, leading to a chiral molecule existing as a pair of atropisomers (enantiomers that can be interconverted by rotation around a single bond). acs.org DFT studies are well-suited for these types of conformational energy calculations. nih.gov

Elucidation of Reaction Mechanisms and Transition State Theory via Computation

Computational chemistry can illuminate the pathways of chemical reactions. OH-PCBs like this compound can be formed in the environment via the oxidation of parent PCBs by hydroxyl radicals or metabolically through enzymes like cytochrome P450. researchgate.netnih.govresearchgate.net

Transition State Theory (TST) is a cornerstone for computationally studying reaction rates. It posits that for a reaction to occur, reactants must pass through a high-energy "transition state" structure, which represents the energy maximum along the reaction coordinate.

Using computational methods like DFT, chemists can:

Locate Transition States: Identify the specific geometry of the transition state structure connecting reactants and products.

Calculate Activation Energies: Determine the energy barrier (activation energy) of the reaction, which is the difference in energy between the reactants and the transition state. This barrier is a key determinant of the reaction rate.

Model Reaction Pathways: Map out the entire minimum energy path a reaction follows, providing a step-by-step mechanistic understanding.

For example, the hydroxylation of a parent tetrachlorobiphenyl could be modeled to understand how a hydroxyl radical attacks the phenyl ring and the subsequent steps leading to the final product. epa.gov While specific TST studies on the formation or degradation of this compound are not found, the methodology is well-established for exploring such environmental and metabolic transformations.

Environmental Chemistry and Fate of 4 2,3,5,6 Tetrachlorophenyl Phenol

Photolytic Degradation Processes

The degradation of chlorinated phenols, including tetrachlorophenols, under the influence of light is a significant environmental attenuation process. This can occur through direct absorption of light or via indirect mechanisms involving other light-absorbing substances.

Direct Photolysis Pathways in Aquatic Systems

Direct photolysis involves the absorption of ultraviolet (UV) radiation by the 4-(2,3,5,6-tetrachlorophenyl)phenol molecule, leading to its decomposition. This process is influenced by the intensity and wavelength of the light, as well as the chemical properties of the surrounding water. While specific studies on the direct photolysis of this compound are not extensively detailed in the provided results, the behavior of similar compounds like 2,4,6-trichlorophenol (B30397) (TCP) suggests that UV photolysis can convert it into less inhibitory products. nih.govresearchgate.net For instance, the photolysis of TCP has been shown to yield dichlorocatechol, monochlorophenol, and dichlorophenol. nih.gov This transformation can alleviate the inhibitory effects that the parent compound has on microbial activity, thereby facilitating further biodegradation. nih.govresearchgate.net

Photosensitized and Indirect Photodegradation

Indirect photodegradation occurs when other substances in the water, known as photosensitizers, absorb light and transfer the energy to the target compound, leading to its degradation. Iron complexes, such as iron meso-tetrakis(2,6-dichloro-3-sulfophenyl)porphyrin, have been shown to act as photosensitizers in the degradation of 4-chlorophenol (B41353). scilit.com In aerated aqueous solutions, this process leads to the formation of p-benzoquinone and p-hydroquinone. scilit.com The reaction is thought to proceed through a Type II sensitization mechanism, involving singlet oxygen, as well as a direct reaction between the excited photosensitizer and the chlorophenol. scilit.com While this research focuses on 4-chlorophenol, similar mechanisms could be at play in the photodegradation of the more complex this compound.

Identification of Phototransformation Products

The identification of phototransformation products is crucial for understanding the environmental fate and potential toxicity of the parent compound. For related chlorophenols, several degradation products have been identified. For example, the UV photolysis of 2,4,6-trichlorophenol results in the formation of dichlorocatechol, monochlorophenol, and dichlorophenol. nih.gov In photosensitized reactions of 4-chlorophenol, the main photoproducts identified were p-benzoquinone and p-hydroquinone. scilit.com The oxidation of 2,4,6-trichlorophenol by laccase, an enzyme that can be involved in environmentally relevant transformations, produces 3,5-dichlorocatechol, 2,6-dichloro-1,4-benzoquinone, and 2,6-dichloro-1,4-hydroquinone. nih.gov These findings suggest that the photolytic degradation of this compound likely proceeds through dechlorination and the formation of various quinones and hydroquinones.

Biotransformation and Biodegradation Studies in Environmental Matrices

Microorganisms play a critical role in the breakdown of organic pollutants in the environment. The biodegradation of tetrachlorophenols can occur under both aerobic and anaerobic conditions, involving a variety of microbial species and enzymatic pathways.

Microbial Degradation Pathways and Metabolite Identification

Several bacterial strains have been identified that can degrade tetrachlorophenols. For instance, Sphingomonas sp. strain MT1 and Nocardioides sp. K44 have been shown to degrade 2,3,4,6-tetrachlorophenol (B30399) as a sole source of carbon and energy, leading to its mineralization. nih.gov The degradation of pentachlorophenol (B1679276) (PCP), a closely related compound, can proceed through reductive dehalogenation to form 2,3,4,5-tetrachlorophenol, which is then further broken down. nih.gov

The degradation pathways often involve a series of dechlorination and hydroxylation steps. For example, the anaerobic degradation of PCP can lead to the formation of various tetrachlorophenols, trichlorophenols, dichlorophenols, and eventually phenol (B47542), which can be further mineralized to methane (B114726) and carbon dioxide. nih.gov In the case of 1,2,3,5-tetrachlorobenzene, fecal metabolites in squirrel monkeys included 2,3,4,5-tetrachlorophenol, 2,3,4,6-tetrachlorophenol, and 2,3,5,6-tetrachlorophenol (B165523). nih.gov

The following table summarizes some of the identified microbial degradation products of related chlorophenols:

| Parent Compound | Degrading Organism/Condition | Metabolites Identified |

| 2,3,4,6-Tetrachlorophenol | Sphingomonas sp. MT1, Nocardioides sp. K44 | Mineralization (inorganic chloride) nih.gov |

| Pentachlorophenol (PCP) | Anaerobic bacteria | 2,3,4,5-Tetrachlorophenol, 3,4,5-Trichlorophenol, 3,5-Dichlorophenol, 3-Chlorophenol, Phenol nih.gov |

| 1,2,3,5-Tetrachlorobenzene | Squirrel monkey (in vivo) | 2,3,4,5-Tetrachlorophenol, 2,3,4,6-Tetrachlorophenol, 2,3,5,6-Tetrachlorophenol nih.gov |

Enzymatic Transformation Mechanisms

Specific enzymes are responsible for the initial steps of chlorophenol degradation. Laccases, a type of oxidoreductase enzyme found in fungi like Trametes villosa and Coriolus versicolor, can catalyze the oxidative coupling of phenolic compounds. nih.govnih.gov The transformation of 2,4,6-trichlorophenol by laccase results in the formation of 3,5-dichlorocatechol, 2,6-dichloro-1,4-benzoquinone, and 2,6-dichloro-1,4-hydroquinone. nih.gov

Peroxidases, such as soybean peroxidase, also play a role in the degradation of chlorophenols in the presence of hydrogen peroxide. mdpi.com These enzymes follow a ping-pong mechanism, where the enzyme is first oxidized by hydrogen peroxide and then subsequently reduces the chlorophenol. mdpi.com

Another key enzyme is phenol hydroxylase, which can catalyze the hydroxylation of phenols. researchgate.net While not directly studied with this compound in the provided results, its ability to transform benzene (B151609) and toluene (B28343) to catechols suggests a potential role in the degradation of substituted phenols. researchgate.net

The following table lists enzymes involved in the transformation of chlorophenols and their mechanisms:

| Enzyme | Source | Mechanism | Transformation Products |

| Laccase | Trametes villosa, Coriolus versicolor | Oxidative coupling | 3,5-Dichlorocatechol, 2,6-dichloro-1,4-benzoquinone, 2,6-dichloro-1,4-hydroquinone (from 2,4,6-TCP) nih.govnih.gov |

| Soybean Peroxidase | Soybean seed hulls | Oxidation in the presence of H₂O₂ | Degradation of 2,4,6-trichlorophenol mdpi.com |

| Phenol Hydroxylase | Arthrobacter sp. | Successive hydroxylation | Catechols (from benzene and toluene) researchgate.net |

Abiotic Transformation Processes (e.g., Hydrolysis, Redox Reactions)

The abiotic transformation of this compound in the environment is expected to be influenced by processes such as hydrolysis and redox reactions. These reactions can lead to the degradation or alteration of the compound, affecting its persistence and toxicity.

Hydrolysis:

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For polychlorinated biphenyls (PCBs), the parent compounds of OH-PCBs, hydrolysis is generally a slow process. However, the presence of a hydroxyl group in compounds like this compound can alter its reactivity.

Studies on related compounds, such as PCB sulfates, which are metabolites of OH-PCBs, have shown that they can undergo hydrolysis back to the more toxic OH-PCBs. nih.gov This reaction is catalyzed by microsomal sulfatase in human liver cells, suggesting that similar enzymatic or chemical hydrolysis could occur in the environment, potentially in microbial systems. nih.gov While abiotic hydrolysis of the ether linkage in phenylphenols is generally not considered a primary degradation pathway under typical environmental pH and temperature conditions, the presence of chlorine atoms can influence the electronic properties of the molecule and potentially affect its susceptibility to hydrolysis. Alkaline hydrolysis has been explored as a treatment method for PCBs, suggesting that under specific conditions (e.g., high pH), degradation can occur. researchgate.net

Redox Reactions:

Redox reactions, involving the transfer of electrons, are critical in the environmental fate of many organic pollutants. For compounds like this compound, oxidation is a likely transformation pathway.

Hydroxyl radicals (•OH), which are highly reactive oxygen species found in the atmosphere and in aquatic environments, can oxidize PCBs to form hydroxylated derivatives (OH-PCBs). nih.govepa.govresearchgate.netacs.org This suggests that this compound, itself a hydroxylated compound, could be subject to further oxidation. These reactions can lead to the formation of other hydroxylated congeners or ring-cleavage products. The rate of oxidation is influenced by the degree of chlorination, with less chlorinated congeners generally reacting faster. epa.gov

The metabolism of PCBs in organisms often involves oxidation catalyzed by cytochrome P-450 mono-oxygenases, leading to the formation of OH-PCBs. researchgate.netresearchgate.net These metabolic processes can also lead to the formation of reactive quinone or semiquinone species. researchgate.net While these are biotic processes, they highlight the potential for oxidative transformation of such compounds in the environment.

| Process | Reactant/Condition | Potential Products | Significance for Related Compounds |

| Hydrolysis | Water, varying pH | Parent OH-PCB (from sulfate (B86663) conjugate) | Considered slow for the ether linkage under normal environmental conditions, but can be significant for sulfate metabolites. nih.govresearchgate.net |

| Oxidation | Hydroxyl radicals (•OH) | Further hydroxylated or ring-cleavage products | A potentially significant transformation pathway in the atmosphere and sunlit surface waters. nih.govepa.govresearchgate.netacs.org |

| Oxidation | Cytochrome P-450 (biotic) | Hydroxylated metabolites, quinones | A primary metabolic pathway in organisms, indicating the types of transformation products that may form. researchgate.netresearchgate.net |

Table 1: Potential Abiotic Transformation Processes for this compound based on Related Compound Data.

Sorption and Desorption Behavior in Soil and Sediment Systems

The sorption and desorption of this compound in soil and sediment are critical processes that determine its mobility, bioavailability, and persistence in the environment. Due to its chemical structure, this compound is expected to exhibit significant sorption to solid phases.

The tendency of an organic compound to partition between solid and liquid phases is often described by the soil organic carbon-water (B12546825) partition coefficient (Koc). For hydrophobic compounds like PCBs and their hydroxylated derivatives, sorption to soil and sediment organic matter is a dominant process. nm.govresearchgate.net The presence of chlorine atoms and the phenyl rings in this compound suggest a high log Kow value, indicating a strong affinity for organic carbon.

The sorption of OH-PCBs to sediments can be enhanced by the salinity of the water. acs.orgnih.gov However, OH-PCBs are generally more water-soluble than their parent PCBs. acs.orgnih.gov This increased solubility could lead to a slightly lower, though still significant, sorption compared to non-hydroxylated tetrachlorobiphenyls.

Desorption is the process by which a sorbed compound is released from the solid phase back into the aqueous phase. For strongly sorbed compounds like this compound, desorption is often a slow and incomplete process, leading to long-term contamination of soil and sediments.

| Parameter | Influencing Factor | Expected Behavior for this compound | Reference (Based on Related Compounds) |

| Sorption | Soil/Sediment Organic Carbon | Strong positive correlation; higher organic carbon leads to greater sorption. | nm.govresearchgate.net |

| Sorption | Degree of Chlorination | Higher chlorination generally increases sorption. | nm.gov |

| Sorption | Salinity | Increased salinity may enhance sorption to sediments. | acs.orgnih.gov |

| Desorption | - | Likely to be a slow and limited process, contributing to persistence. | researchgate.net |

Table 2: Expected Sorption and Desorption Behavior of this compound.

Transport and Distribution Modeling in Environmental Compartments

Modeling the transport and distribution of this compound in environmental compartments such as air, water, and soil is essential for predicting its environmental fate and potential for long-range transport.

Due to its semi-volatile nature, this compound can be transported in the atmosphere, either in the gas phase or adsorbed to particulate matter. Atmospheric reactions with hydroxyl radicals are a potential transformation pathway during transport. nih.gov

In soil environments, the strong sorption to organic matter will limit its mobility and leaching into groundwater. nm.govresearchgate.net However, transport can occur through soil erosion, where the compound is carried along with contaminated soil particles.

Models of the environmental fate of persistent organic pollutants (POPs) often consider partitioning between air, water, soil, and biota. For a compound like this compound, these models would likely predict its accumulation in soil and sediment, with some potential for atmospheric transport to remote locations.

| Environmental Compartment | Key Transport/Distribution Process | Expected Behavior for this compound | Reference (Based on Related Compounds) |

| Air | Atmospheric transport (gas/particle) | Potential for long-range transport. | nih.gov |

| Water | Partitioning to suspended solids and sediment | Primarily found in the sediment phase. | acs.orgnih.gov |

| Soil | Sorption to organic matter | Low mobility and leaching potential. | nm.govresearchgate.net |

| Biota | Bioaccumulation | Potential to accumulate in organisms due to its lipophilicity. | wikipedia.org |

Table 3: Predicted Transport and Distribution of this compound in Environmental Compartments.

Advanced Analytical Methodologies for Detection and Quantification of 4 2,3,5,6 Tetrachlorophenyl Phenol

Hyphenated Chromatographic Techniques for Separation and Analysis

Hyphenated chromatographic techniques are essential for the selective and sensitive analysis of 4-(2,3,5,6-Tetrachlorophenyl)phenol, particularly in complex environmental and biological samples. These methods combine the separation power of chromatography with the detection capabilities of advanced spectrometric instruments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of many persistent organic pollutants, including the class of OH-PCBs to which this compound belongs. Due to the low volatility of OH-PCBs, derivatization is a mandatory step prior to GC analysis to convert the polar phenol (B47542) group into a more volatile ether, most commonly a methoxy (B1213986) group (MeO-PCB). nih.govnih.govuiowa.edu

Derivatization: The phenolic hydroxyl group is typically converted to a methyl ether using reagents like diazomethane (B1218177). nih.govnih.gov This process increases the volatility and improves the chromatographic behavior of the analyte.

Separation and Detection: The resulting methoxylated derivative is then analyzed using a GC system, often equipped with a capillary column like an SPB-Octyl or similar non-polar to mid-polar column, which separates the congeners based on their boiling points and interaction with the stationary phase. nih.govnih.gov The separated compounds are then introduced into a mass spectrometer, which provides definitive identification and quantification based on their mass-to-charge ratio and fragmentation patterns. nih.govnih.gov Techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offer very high selectivity and sensitivity, allowing for trace-level detection in complex matrices like human brain tissue or sediment. nih.govnih.govacs.org

Research Findings: Studies analyzing OH-PCBs in various samples have demonstrated the power of GC-MS/MS. For instance, in postmortem human brain samples, OH-PCBs were identified as their methylated derivatives. nih.govacs.org In contaminated sediments, OH-PCBs were derivatized to MeO-PCBs and analyzed by GC-QqQ-MS, achieving quantification of numerous congeners. nih.gov The development of predictive models for relative response factors in GC-EI-MS can even aid in the semi-quantification of OH-PCB congeners for which authentic standards are not available. nih.gov

Table 1: Representative GC-MS Conditions for OH-PCB Analysis (as MeO-PCBs)

| Parameter | Condition | Reference |

|---|---|---|

| Gas Chromatograph | Agilent 7890B or similar | nih.gov |

| Column | Supelco SPB-Octyl capillary column (30 m, 0.25 mm i.d., 0.25 µm film thickness) | nih.gov |

| Injector | Splitless | longdom.org |

| Carrier Gas | Helium | shimadzu.com |

| Mass Spectrometer | Agilent 7000D Triple Quadrupole (QqQ) MS or similar | nih.gov |

| Ionization Mode | Electron Ionization (EI), 70 eV | nih.gov |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors

High-performance liquid chromatography (HPLC) offers a significant advantage over GC as it can often analyze OH-PCBs directly without the need for derivatization. mdpi.comnih.gov This simplifies sample preparation and avoids potential errors associated with incomplete derivatization reactions. mdpi.com

Separation and Detection: Reversed-phase HPLC is the most common approach, using columns such as C18 to separate the compounds. fishersci.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov

The key to sensitive and selective analysis is the detector. While UV detectors can be used, tandem mass spectrometry (LC-MS/MS) is the preferred method for trace analysis in complex samples. mdpi.comnih.gov Electrospray ionization (ESI) in the negative ion mode is particularly effective for OH-PCBs, as the phenolic proton is easily lost to form the [M-H]⁻ ion. mdpi.comoup.com

Research Findings: LC-MS/MS methods have been successfully developed and validated for the quantification of OH-PCBs in human plasma and urine. nih.govnih.gov These methods demonstrate high sensitivity, with limits of quantification (LOQ) often in the low picogram per milliliter (ng/mL) range. nih.gov Online solid-phase extraction (SPE) coupled directly to the LC-MS/MS system can automate the sample cleanup and pre-concentration steps, leading to high-throughput analysis. nih.govnih.gov Ultra-performance liquid chromatography (UPLC), which uses smaller particle size columns, offers faster and more efficient separations compared to traditional HPLC. mdpi.com

Table 2: Representative HPLC-MS/MS Conditions for OH-PCB Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Liquid Chromatograph | UPLC or HPLC system | mdpi.com |

| Column | C18 reversed-phase column | fishersci.com |

| Mobile Phase | Gradient of water and acetonitrile/methanol | nih.gov |

| Mass Spectrometer | Tandem quadrupole mass spectrometer | mdpi.com |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode | mdpi.comoup.com |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) | oup.com |

Supercritical Fluid Chromatography (SFC) Methodologies

Supercritical fluid chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. teledynelabs.com It offers advantages such as high separation efficiency and reduced analysis time. SFC is a powerful technique for separating and identifying a variety of compounds, including pollutants like polychlorinated biphenyls (PCBs). teledynelabs.com

While specific applications for this compound are not widely documented, the successful use of SFC for the analysis of non-hydroxylated PCBs in environmental and biological samples suggests its potential for OH-PCBs as well. teledynelabs.comnih.govsigmaaldrich.com The polarity of OH-PCBs could be managed by using polar co-solvents (modifiers) with the carbon dioxide mobile phase. The detectors used are similar to HPLC, including mass spectrometers. sigmaaldrich.com SFC could potentially offer a "greener" alternative to normal-phase HPLC due to the reduced use of organic solvents.

Sample Preparation and Extraction Methodologies for Complex Matrices

The accurate quantification of this compound in environmental and biological samples necessitates robust sample preparation and extraction procedures to isolate the analyte from interfering matrix components. epa.govacs.org

Solid-Phase Extraction (SPE) and Microextraction Techniques

Solid-phase extraction (SPE) is a widely used technique for the cleanup and pre-concentration of OH-PCBs from liquid samples like plasma, urine, and water. nih.govnih.govtandfonline.com The process involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analytes. Interfering substances are washed away, and the analytes are then eluted with a small volume of a suitable solvent.

Sorbents and Procedures: Various sorbents can be used, with the choice depending on the specific matrix and analyte. For OH-PCBs, sorbents like C18 are common. tandfonline.com In some methods, a multi-step cleanup involving different sorbents like silica (B1680970) gel is employed. For instance, a method for animal-derived food used extraction with a hexane/dichloromethane mixture followed by purification with sulfuric acid-silica gel and separation on hydrated silica gel. mdpi.com

Microextraction: Stir bar sorptive extraction (SBSE) is a microextraction technique that uses a magnetic stir bar coated with a sorptive phase (e.g., polydimethylsiloxane). It offers high enrichment factors for trace analytes from aqueous samples and has been successfully applied to the analysis of PCBs. chromatographyonline.com

Research Findings: Online SPE coupled with LC-MS/MS has proven to be a high-throughput and sensitive method for determining OH-PCBs in human plasma and urine, with recoveries typically ranging from 71% to 134%. nih.govnih.gov For solid samples like sediment, pressurized liquid extraction (PLE) followed by a multi-step cleanup including partitioning and silica gel columns is an effective approach. acs.org

Derivatization Strategies for Enhanced Detectability

As mentioned in the GC-MS section, derivatization is a critical step for the analysis of OH-PCBs by gas chromatography. The primary purpose is to increase the volatility of the compound.

Common Derivatization Reactions:

Methylation: This is the most common strategy, converting the hydroxyl group to a methoxy group using diazomethane. nih.govnih.gov This creates a more volatile and less polar compound (MeO-PCB) that is well-suited for GC analysis.

Pentafluorobenzyl Bromide (PFBBr) Derivatization: This reaction forms a pentafluorobenzyl ether. This derivative is highly responsive to electron capture detectors (ECD), which can provide excellent sensitivity. epa.gov

The choice of derivatization reagent depends on the analytical detector available and the specific requirements of the analysis. While derivatization adds a step to the sample preparation workflow, it is essential for achieving the low detection limits required for trace environmental analysis by GC. mdpi.com For HPLC-MS analysis, however, derivatization is generally not required. mdpi.comnih.gov

Development of Novel Spectroscopic and Electrochemical Detection Methods

The detection and quantification of this compound, a type of hydroxylated polychlorinated biphenyl (B1667301) (OH-PCB), require highly sensitive and selective analytical methods due to its presence at trace levels in environmental matrices. While traditional gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods are foundational, research has focused on developing novel and advanced techniques for enhanced detection.

Standard chromatographic methods often require a derivatization step, particularly for GC-based analysis, to improve the volatility of OH-PCBs. nih.gov Common derivatization reagents include diazomethane or pentafluorobenzyl bromide (PFBBr). epa.gov Following derivatization, analysis is typically performed using GC coupled with an electron capture detector (ECD) or a mass spectrometer (MS). nih.govnih.gov High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is also employed, as it can analyze these compounds without derivatization and can be used to predict ionization efficiencies for quantification when authentic standards are unavailable. nih.gov

More recent innovations have moved towards electrochemical methods, which offer advantages such as high sensitivity, rapid response, low cost, and potential for portability. mdpi.com Electrochemical immunosensors and aptasensors represent a significant advancement in this area. mdpi.comacs.org These biosensors utilize the specific binding of antibodies or aptamers to the target analyte.

An electrochemical immunosensor for PCBs, for example, can be fabricated by immobilizing antibodies on a gold electrode surface modified with a self-assembled monolayer (SAM). mdpi.com The detection is based on measuring the change in an electrochemical signal (e.g., impedance) upon the binding of the target PCB compound to the antibody. mdpi.com Similarly, aptasensors use aptamers—short, single-stranded DNA or RNA molecules—that bind to the target with high specificity. acs.org An aptasensor for PCB-77, a different but related compound, demonstrated a remarkably low detection limit of 0.32 femtomolar (fM) using electrochemical impedance spectroscopy (EIS). acs.org These sensor-based technologies show great promise for rapid screening and in-field monitoring of this compound and related compounds. mdpi.com

Table 1: Comparison of Advanced Analytical Methods for Hydroxylated PCB Detection

| Method | Principle | Common Detector(s) | Derivatization | Key Advantages |

|---|---|---|---|---|

| GC-MS | Separation based on volatility and polarity; detection based on mass-to-charge ratio. | Mass Spectrometry (MS), Electron Capture Detector (ECD) | Often required (e.g., methylation, pentafluorobenzylation). nih.govepa.gov | High resolution and sensitivity, well-established methods. nih.gov |

| HPLC-MS | Separation based on polarity; detection based on mass-to-charge ratio. | Mass Spectrometry (MS) | Not required. nih.gov | Suitable for less volatile compounds, reduces sample preparation steps. nih.gov |

| Electrochemical Immunosensor | Specific binding of an antibody to the target analyte, causing a measurable change in electrochemical properties (e.g., impedance, current). | Amperometric, Potentiometric, Impedimetric | Not required. | High sensitivity, rapid analysis, potential for portability. mdpi.com |

| Electrochemical Aptasensor | Specific binding of a nucleic acid aptamer to the target analyte, causing a measurable change in electrochemical properties. | Electrochemical Impedance Spectroscopy (EIS) | Not required. | Extremely low detection limits, high specificity and stability. acs.org |

Quality Assurance and Quality Control Protocols in Environmental Analysis

Rigorous Quality Assurance (QA) and Quality Control (QC) protocols are essential for generating scientifically valid and legally defensible data in the environmental analysis of trace contaminants like this compound. wa.govct.gov QA encompasses the planned activities that provide confidence in the data's quality, while QC refers to the operational techniques used to meet those quality requirements. ct.govnih.gov A comprehensive QA/QC program is documented in a Quality Assurance Project Plan (QAPP), which outlines all procedures from sample collection to data reporting. wa.govepa.gov

Sample Collection and Handling: Protocols must ensure the collection of representative samples. epa.gov For water analysis, this involves using clean glass containers to prevent contamination. nih.gov For solid matrices like soil or building materials, specific tools and procedures are required to obtain samples without cross-contamination. epa.gov All samples must be preserved, typically by refrigeration at 4°C, and holding times between collection and extraction must be strictly followed to prevent analyte degradation. nih.gov

Method Validation and Performance: Analytical methods must be validated to demonstrate acceptable precision, accuracy, and sensitivity. nih.gov Key QC parameters are established and monitored throughout the analysis. This includes the determination of the Method Detection Limit (MDL), which is the minimum concentration that can be measured with 99% confidence that the value is greater than zero. epa.gov

Calibration and QC Samples: Instrument calibration is fundamental. Calibration curves are generated using a series of standards to bracket the expected concentration range of the analyte in the samples. epa.gov A variety of QC samples are analyzed with each batch of environmental samples to monitor the performance of the entire analytical process:

Method Blanks (Reagent Blanks): These are samples of analyte-free matrix (e.g., purified water) that are processed and analyzed in the same manner as the field samples. ct.gov They are used to detect any contamination introduced during the laboratory procedures.

Laboratory Fortified Blanks (LFB) / Laboratory Control Samples (LCS): These are blank samples spiked with a known concentration of the analyte. They are used to assess the accuracy and performance of the method. epa.gov

Matrix Spikes / Matrix Spike Duplicates (MS/MSD): These are field samples to which a known amount of the analyte is added. They are used to evaluate the effect of the sample matrix on the analytical method's accuracy and precision. nih.gov

Surrogate Standards: These are compounds that are chemically similar to the target analytes but not expected to be in the samples. They are added to all samples, standards, and blanks before extraction to monitor the efficiency of the extraction and analysis process for each individual sample. wa.govepa.gov

Data generated from these QC samples are compared against established acceptance criteria, often presented as percent recovery and relative percent difference (RPD) for duplicates. wa.gov Any deviations from these criteria must be documented and addressed through corrective actions to ensure the reliability of the final reported data. epa.gov

Table 2: Key Quality Assurance/Quality Control (QA/QC) Parameters in Environmental Analysis

| QC Parameter | Purpose | Typical Acceptance Criteria | Reference |

|---|---|---|---|

| Method Detection Limit (MDL) | To establish the minimum quantifiable concentration of the analyte. | Statistically determined; analyte-specific (e.g., 0.02-0.58 µg/L for some phenols). | epa.gov |

| Method Blank | To assess laboratory contamination during sample preparation and analysis. | Below the reporting limit or a specified fraction of the lowest sample concentration. | ct.gov |

| Laboratory Control Sample (LCS) | To monitor the accuracy and performance of the overall analytical method. | Typically 70-130% recovery of the spiked amount. | nih.govepa.gov |

| Matrix Spike/Matrix Spike Duplicate (MS/MSD) | To evaluate matrix interference on method accuracy and precision. | Recovery and Relative Percent Difference (RPD) limits are set based on method validation studies. | nih.gov |

| Surrogate Standard Recovery | To assess the performance of the method on an individual sample basis. | Typically 70-130% recovery; can vary by compound (e.g., 60-130% for 2,4,6-tribromophenol). | wa.govepa.gov |

| Calibration Verification | To ensure the instrument remains calibrated throughout the analytical run. | Percent difference or drift within ±15% of the true value. | epa.gov |

Structure Reactivity Relationships and Design of 4 2,3,5,6 Tetrachlorophenyl Phenol Derivatives

Influence of Substituent Effects on Chemical Reactivity and Electronic Properties

The reactivity of 4-(2,3,5,6-tetrachlorophenyl)phenol is a composite of the electronic effects exerted by its substituents on the two aromatic rings.

The Hydroxyl (-OH) Group: The hydroxyl group on one of the phenyl rings is an activating, ortho-, para-directing group for electrophilic aromatic substitution. This is due to its strong electron-donating resonance effect, which increases the electron density at the ortho and para positions, making the ring more susceptible to attack by electrophiles. This activation is significant; for instance, the -OH group can make a benzene (B151609) ring a thousand times more reactive than benzene itself. epa.gov

The Phenyl Group: The unsubstituted phenyl ring acts as a substituent on the tetrachlorinated ring, and vice-versa. A phenyl group can modify the directing effect of other substituents. researchgate.net